(E)-2-cyano-3-(4-fluorophenyl)-N-(pyridin-2-yl)acrylamide
Overview
Description
(E)-2-cyano-3-(4-fluorophenyl)-N-(pyridin-2-yl)acrylamide is a chemical compound that belongs to the class of acrylamides It is characterized by the presence of a cyano group, a fluorophenyl group, and a pyridinyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(4-fluorophenyl)-N-(pyridin-2-yl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde, malononitrile, and 2-aminopyridine.
Knoevenagel Condensation: The first step involves the Knoevenagel condensation reaction between 4-fluorobenzaldehyde and malononitrile in the presence of a base such as piperidine to form (E)-2-cyano-3-(4-fluorophenyl)acrylonitrile.
Amidation: The second step involves the reaction of (E)-2-cyano-3-(4-fluorophenyl)acrylonitrile with 2-aminopyridine in the presence of a suitable catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(4-fluorophenyl)-N-(pyridin-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-2-cyano-3-(4-fluorophenyl)-N-(pyridin-2-yl)acrylamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(4-fluorophenyl)-N-(pyridin-2-yl)acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-3-(4-chlorophenyl)-N-(pyridin-2-yl)acrylamide
- (E)-2-cyano-3-(4-bromophenyl)-N-(pyridin-2-yl)acrylamide
- (E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-2-yl)acrylamide
Uniqueness
(E)-2-cyano-3-(4-fluorophenyl)-N-(pyridin-2-yl)acrylamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-fluorophenyl)-N-pyridin-2-ylprop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O/c16-13-6-4-11(5-7-13)9-12(10-17)15(20)19-14-3-1-2-8-18-14/h1-9H,(H,18,19,20)/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFYXSRHHNXJOC-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C(=CC2=CC=C(C=C2)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)NC(=O)/C(=C/C2=CC=C(C=C2)F)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330148 | |
Record name | (E)-2-cyano-3-(4-fluorophenyl)-N-pyridin-2-ylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647980 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
488706-46-3 | |
Record name | (E)-2-cyano-3-(4-fluorophenyl)-N-pyridin-2-ylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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